molecular formula C22H23N3O4S B11504449 1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-phenylpiperidine-4-carboxamide

1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-phenylpiperidine-4-carboxamide

Cat. No.: B11504449
M. Wt: 425.5 g/mol
InChI Key: VELGSQXBQFFNSM-UHFFFAOYSA-N
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Description

1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-phenylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-phenylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the quinoline core using reagents like dimethyl sulfate or methyl iodide.

    Sulfonylation: The sulfonyl group is introduced by reacting the methoxyquinoline with a sulfonyl chloride derivative under basic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via a nucleophilic substitution reaction involving a suitable piperidine precursor.

    Coupling with Phenylpiperidine-4-carboxamide: The final step involves coupling the sulfonylated quinoline with phenylpiperidine-4-carboxamide using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-phenylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-phenylpiperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe for biological imaging.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    Quinoline N-oxide: Studied for its potential as an anticancer agent.

    Sulfonylated Quinoline Derivatives: Known for their diverse biological activities.

Uniqueness

1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-phenylpiperidine-4-carboxamide is unique due to its combination of a methoxyquinoline core with a sulfonyl group and a phenylpiperidine moiety. This unique structure imparts specific biological activities that are not observed in other quinoline derivatives.

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

1-(8-methoxyquinolin-5-yl)sulfonyl-N-phenylpiperidine-4-carboxamide

InChI

InChI=1S/C22H23N3O4S/c1-29-19-9-10-20(18-8-5-13-23-21(18)19)30(27,28)25-14-11-16(12-15-25)22(26)24-17-6-3-2-4-7-17/h2-10,13,16H,11-12,14-15H2,1H3,(H,24,26)

InChI Key

VELGSQXBQFFNSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)N3CCC(CC3)C(=O)NC4=CC=CC=C4)C=CC=N2

Origin of Product

United States

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